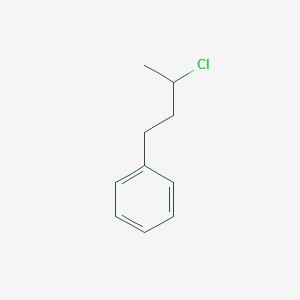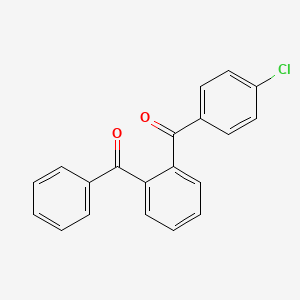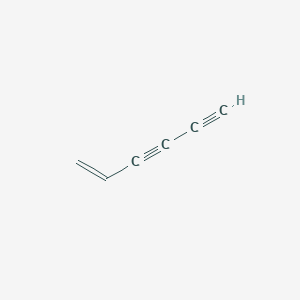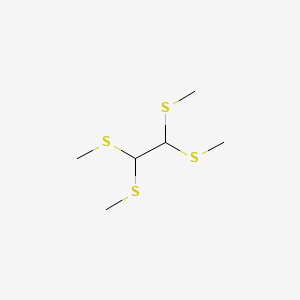
1,1,2,2-Tetrakis(methylsulfanyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrakis(methylsulfanyl)ethane is a chemical compound with the molecular formula C6H14S4 It is characterized by the presence of four methylsulfanyl groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrakis(methylsulfanyl)ethane typically involves the reaction of ethane derivatives with methylsulfanyl reagents. One common method involves the use of thiols in the presence of a base to facilitate the substitution reactions. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetrakis(methylsulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form simpler sulfides using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmospheres.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Simpler sulfides.
Substitution: Compounds with different functional groups replacing the methylsulfanyl groups.
Scientific Research Applications
1,1,2,2-Tetrakis(methylsulfanyl)ethane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrakis(methylsulfanyl)ethane involves its interaction with various molecular targets. The methylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane: A compound with hydroxyphenyl groups instead of methylsulfanyl groups.
1,1,2,2-Tetrakis(4-formylphenyl)ethane: Contains formyl groups, offering different reactivity and applications.
1,1,2,2-Tetrakis(4-aminophenyl)ethane: Features aminophenyl groups, used in different chemical and biological contexts.
Uniqueness
1,1,2,2-Tetrakis(methylsulfanyl)ethane is unique due to its four methylsulfanyl groups, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where sulfur-containing compounds are required.
Properties
CAS No. |
5418-87-1 |
|---|---|
Molecular Formula |
C6H14S4 |
Molecular Weight |
214.4 g/mol |
IUPAC Name |
1,1,2,2-tetrakis(methylsulfanyl)ethane |
InChI |
InChI=1S/C6H14S4/c1-7-5(8-2)6(9-3)10-4/h5-6H,1-4H3 |
InChI Key |
PNYWVUSKFGIVCO-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C(SC)SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



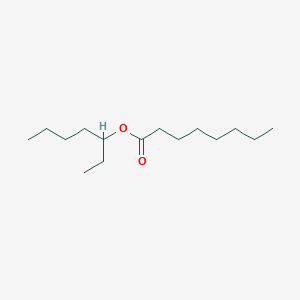
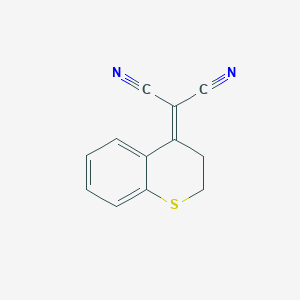
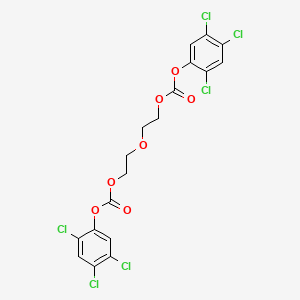
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)
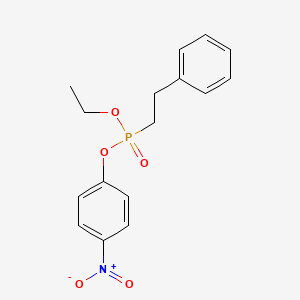
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)

![1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14735208.png)
![1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole](/img/structure/B14735212.png)
![9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro-](/img/structure/B14735213.png)
